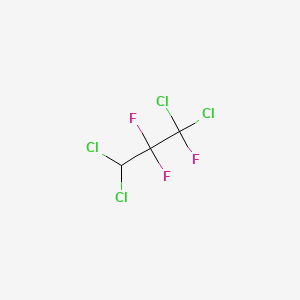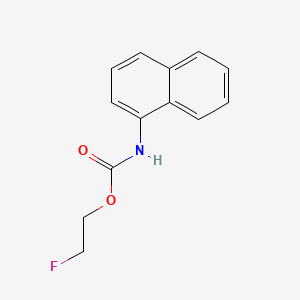
Erythraline, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythraline, hydrobromide is a spirocyclic alkaloid derived from the Erythrina genus, which includes various species of tropical and subtropical plants. These alkaloids are known for their diverse biological activities, including anxiolytic, sedative, and anti-inflammatory effects . This compound is particularly notable for its potential therapeutic applications and its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of erythraline, hydrobromide typically involves the extraction of erythraline from Erythrina species, followed by its conversion to the hydrobromide salt. The extraction process often includes the use of organic solvents and chromatographic techniques to isolate the alkaloid . The hydrobromide salt is then formed by reacting erythraline with hydrobromic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or total synthesis from simpler precursors. The extraction process is optimized for yield and purity, often involving multiple purification steps. Total synthesis routes are designed to be efficient and scalable, utilizing advanced organic synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Erythraline, hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives. These products are often studied for their enhanced or altered biological activities, providing insights into the compound’s potential therapeutic applications .
Applications De Recherche Scientifique
Mécanisme D'action
Erythraline, hydrobromide exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the Toll-like receptor signaling pathway, reducing the production of pro-inflammatory mediators like nitric oxide . Additionally, it interacts with nicotinic acetylcholine receptors, contributing to its anxiolytic and sedative effects .
Comparaison Avec Des Composés Similaires
Erythraline, hydrobromide is part of a broader class of erythrinan alkaloids, which include compounds like erythrinine and erysodine . Compared to these similar compounds, this compound is unique in its specific molecular structure and its distinct biological activities. While other erythrinan alkaloids also exhibit central nervous system effects, this compound’s specific interactions with molecular targets like Toll-like receptors and nicotinic acetylcholine receptors set it apart .
Conclusion
This compound is a fascinating compound with diverse chemical and biological properties. Its unique structure and reactivity make it a valuable subject of study in various scientific fields, and its potential therapeutic applications highlight its importance in medicine and industry.
Propriétés
Numéro CAS |
31248-66-5 |
|---|---|
Formule moléculaire |
C18H20BrNO3 |
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
(19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaene;hydrobromide |
InChI |
InChI=1S/C18H19NO3.BrH/c1-20-14-3-2-13-5-7-19-6-4-12-8-16-17(22-11-21-16)9-15(12)18(13,19)10-14;/h2-3,5,8-9,14H,4,6-7,10-11H2,1H3;1H/t14-,18?;/m0./s1 |
Clé InChI |
JOSJXGMYSMCCON-WVEXQUBRSA-N |
SMILES isomérique |
CO[C@@H]1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1.Br |
SMILES canonique |
COC1CC23C(=CCN2CCC4=CC5=C(C=C34)OCO5)C=C1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


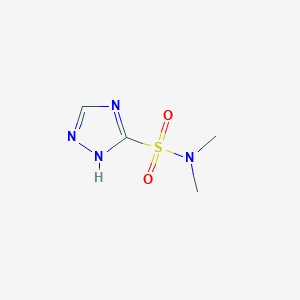
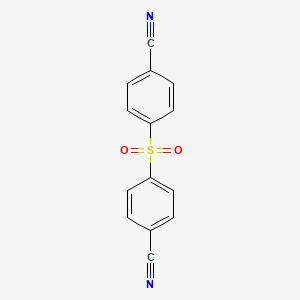
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
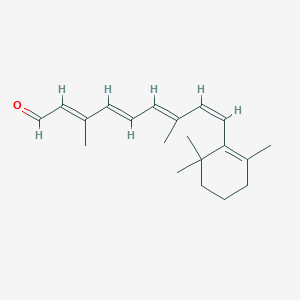
![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
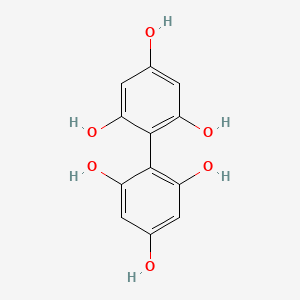
![N-tert-Butyl-4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide](/img/structure/B13421472.png)
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid](/img/structure/B13421475.png)

